molecular formula C8H10O B055418 2,4,6-Trideuterio-3,5-dimethylphenol CAS No. 124285-98-9

2,4,6-Trideuterio-3,5-dimethylphenol

Cat. No. B055418
M. Wt: 125.18 g/mol
InChI Key: TUAMRELNJMMDMT-QGZYMEECSA-N
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Patent
US05481032

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[C:10](C)[CH:9]=[C:8]([CH3:13])[CH:7]=1)=[O:5].[OH:19]O>S(=O)(=O)(O)O>[CH3:4][C:6]1[CH:11]=[C:10]([OH:19])[CH:9]=[C:8]([CH3:13])[CH:7]=1.[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([OH:5])=[O:19]

Inputs

Step One
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Smiles
BrC1=C(C(=O)C2=CC(=CC(=C2)C)C)C=CC(=C1)F
Name
Quantity
140 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
OO
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After subsequent stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the boil for 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.079 mol
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.071 mol
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05481032

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[C:10](C)[CH:9]=[C:8]([CH3:13])[CH:7]=1)=[O:5].[OH:19]O>S(=O)(=O)(O)O>[CH3:4][C:6]1[CH:11]=[C:10]([OH:19])[CH:9]=[C:8]([CH3:13])[CH:7]=1.[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([OH:5])=[O:19]

Inputs

Step One
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Smiles
BrC1=C(C(=O)C2=CC(=CC(=C2)C)C)C=CC(=C1)F
Name
Quantity
140 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
OO
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After subsequent stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the boil for 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.079 mol
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.071 mol
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05481032

Procedure details

30.8 g (0 1 mol) of 2-bromo-4-fluoro-3',5'-dimethylbenzophenone were dissolved in 140 g of 90% sulfuric acid, and 5.7 g of 90% hydrogen peroxide solution were added dropwise (metering time 1 h) between -10° C. and 0° C. After subsequent stirring for 2 h, the mixture was poured on to 500 g of ice and then heated at the boil for 5 h. Isolation as described in Example 8 gave 9.6 g (0.079 mol, 79%) of 3,5-dimethylphenol and 15.6 g (0.071 mol, 71%) of 2-bromo-4-fluorobenzoic acid (crude, purity (GC) ca. 90%, melting point 160°-166° C.)
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Reaction Step One
Quantity
140 g
Type
solvent
Reaction Step One
Quantity
5.7 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Three
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([C:6]1[CH:11]=[C:10](C)[CH:9]=[C:8]([CH3:13])[CH:7]=1)=[O:5].[OH:19]O>S(=O)(=O)(O)O>[CH3:4][C:6]1[CH:11]=[C:10]([OH:19])[CH:9]=[C:8]([CH3:13])[CH:7]=1.[Br:1][C:2]1[CH:17]=[C:16]([F:18])[CH:15]=[CH:14][C:3]=1[C:4]([OH:5])=[O:19]

Inputs

Step One
Name
2-bromo-4-fluoro-3',5'-dimethylbenzophenone
Quantity
30.8 g
Type
reactant
Smiles
BrC1=C(C(=O)C2=CC(=CC(=C2)C)C)C=CC(=C1)F
Name
Quantity
140 g
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
5.7 g
Type
reactant
Smiles
OO
Step Three
Name
ice
Quantity
500 g
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After subsequent stirring for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated at the boil for 5 h
Duration
5 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC=1C=C(C=C(C1)C)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.079 mol
AMOUNT: MASS 9.6 g
YIELD: PERCENTYIELD 79%
Name
Type
product
Smiles
BrC1=C(C(=O)O)C=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.071 mol
AMOUNT: MASS 15.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.